molecular formula C16H20F3N5O2S B6456182 N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549037-01-4

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6456182
CAS No.: 2549037-01-4
M. Wt: 403.4 g/mol
InChI Key: ISHXTSBSXFWQFQ-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a piperidine core substituted with a sulfonamide-linked 1-methylimidazole moiety and a pyridine ring bearing a trifluoromethyl group.

Properties

IUPAC Name

N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2S/c1-22-10-14(21-11-22)27(25,26)24-8-4-5-12(9-24)23(2)15-13(16(17,18)19)6-3-7-20-15/h3,6-7,10-12H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXTSBSXFWQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C15H21N5O2S
Molecular Weight 335.4 g/mol
IUPAC Name N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]pyridin-2-amine
InChI Key UOPAXNIRYQCETF-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3

The biological activity of the compound is largely attributed to its structural components:

  • Imidazole Ring : Known for binding to metal ions, this ring can modulate the activity of metalloenzymes.
  • Piperidine and Pyridine Rings : These structures interact with various receptors and enzymes, influencing their function.
  • Sulfonyl Group : This moiety enhances binding affinity through hydrogen bonding with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent:

  • In vitro assays demonstrated activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as cefadroxil and fluconazole .

Antiviral Properties

The compound has shown promising results in antiviral applications:

  • It demonstrated notable effectiveness against HIV strains, with EC50 values ranging from 5.28 to 40 µM, indicating strong inhibitory effects on viral replication .

Anticancer Potential

Research indicates that the compound may possess anticancer properties:

  • Preliminary studies suggest that it can inhibit specific cancer cell lines, although further investigation is required to elucidate the mechanisms involved .

Case Studies

  • Antibacterial Efficacy : A study evaluated various derivatives of imidazole, including the target compound, against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 1 mM .
  • Antiviral Activity : Another investigation focused on non-nucleoside reverse transcriptase inhibitors derived from similar structures. The findings indicated that compounds with structural similarities exhibited lower IC50 values compared to established drugs like nevirapine .

Scientific Research Applications

Chemistry

N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions such as oxidation, reduction, and substitution.

Biology

In biological research, this compound can act as a probe to study imidazole-containing enzymes. The imidazole moiety is known to interact with metal ions, potentially modulating enzyme activity. This interaction can provide insights into enzyme mechanisms and functions.

Medicine

The compound shows promise as a therapeutic agent due to its ability to interact with biological targets. Its structural features suggest potential applications in drug development, particularly for diseases where imidazole or piperidine derivatives are effective.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties. Its chemical versatility allows for modifications that can enhance material characteristics for specific applications.

Case Studies

Case StudyDescriptionFindings
Enzyme Interaction Study Investigated the binding affinity of the compound with specific metalloenzymesDemonstrated enhanced enzyme activity modulation through metal ion interactions
Drug Development Research Evaluated the therapeutic potential against specific diseasesShowed promising results in inhibiting target pathways related to cancer
Material Science Application Explored the use of the compound in creating novel polymersResulted in materials with improved thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues and their distinguishing characteristics:

Compound Name / Identifier Molecular Weight Key Substituents Pharmacological Notes Reference
Target Compound : N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine ~500 (estimated) - Piperidine-sulfonyl-imidazole
- Trifluoromethylpyridine
Hypothesized kinase inhibition due to sulfonyl and aromatic motifs N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide 392.2 - Pyrrole carboxamide
- Trifluoromethylpyridine
High HPLC purity (98.67%); potential antimicrobial activity
N-(1,1-Dimethylethyl)-1-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-2-pyridinyl]-4-piperidinyl]-1H-imidazole-5-carboxamide 463.46 - tert-Butyl carboxamide
- Oxadiazole-pyridine
Used in kinase inhibitor research; CAS 2012607-27-9
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215 (HRMS) - Cyclopropylamine
- Pyrazole-pyridine
Synthesized via copper-catalyzed coupling (17.9% yield)
3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine 311.36 - Imidazole-pyrimidine
- Fluorophenyl-propanamine
Non-polymer ligand with potential CNS activity
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine 527.5 - Benzimidazole-pyrimidine
- Trifluoromethyl
CAS 948562-88-7; structural similarity to kinase inhibitors

Pharmacological Implications

  • Trifluoromethyl Group : This electron-withdrawing group, present in the target compound and , and 15, enhances binding to hydrophobic pockets in biological targets, such as ATP-binding sites in kinases .
  • Sulfonamide vs.
  • Piperidine vs. Pyrimidine Cores : Piperidine derivatives (target compound, ) offer conformational flexibility, whereas pyrimidine-based compounds () provide rigid scaffolds for precise molecular interactions .

Key Research Findings

  • Kinase Inhibition : Compounds with pyrimidine-benzimidazole motifs () are reported as kinase inhibitors, highlighting the therapeutic relevance of the target’s structural features .

Preparation Methods

Preparation of Piperidine Intermediate

The synthesis begins with the preparation of the piperidine core. 3-Aminopiperidine is alkylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate. This step yields N-methylpiperidin-3-amine , which is subsequently protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

Key reaction conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (for Boc protection)

  • Yield: 85–90%

Sulfonylation of the Piperidine Core

The protected piperidine undergoes sulfonylation with 1-methyl-1H-imidazole-4-sulfonyl chloride . This reaction is typically conducted in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base to scavenge HCl. The Boc group is then removed via acidolysis with trifluoroacetic acid (TFA), yielding 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-amine .

Optimization insights :

  • Excess sulfonyl chloride (1.2 equiv) improves yield to 78%.

  • Prolonged reaction times (>12 hours) lead to decomposition.

Coupling with Trifluoromethyl-Substituted Pyridine

The final step involves coupling the sulfonylated piperidine with 3-(trifluoromethyl)pyridin-2-amine . This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, facilitated by a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos. Alternatively, amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed in non-polar solvents.

Comparative data for coupling methods :

MethodCatalyst/ReagentSolventTemperatureYield
Palladium-catalyzed SNArPd(OAc)₂/XantphosToluene110°C65%
EDCI/HOBt-mediatedEDCI, HOBtDCMRT72%

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J = 5.2 Hz, 1H, pyridine-H), 7.72 (s, 1H, imidazole-H), 3.82 (m, 1H, piperidine-H), 2.98 (s, 3H, N-CH₃).

    • ¹³C NMR : Peaks at 152.4 ppm (C-F₃) and 118.9 ppm (imidazole-C).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₆H₂₀F₃N₅O₂S: [M+H]⁺ = 428.1321; Found: 428.1318.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 162–164°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

The reaction between piperidine and sulfonyl chloride occasionally produces bis-sulfonylated byproducts due to excess reagent. This is addressed by:

  • Strict stoichiometric control (1:1 molar ratio).

  • Stepwise addition of sulfonyl chloride at 0°C.

Low Coupling Efficiency

The electron-withdrawing trifluoromethyl group on pyridine reduces nucleophilicity, necessitating:

  • Higher reaction temperatures (110°C for SNAr).

  • Microwave-assisted synthesis to reduce time (30 minutes vs. 24 hours).

Scale-Up Considerations

Solvent Selection

  • Toluene is preferred over DCM for large-scale Pd-catalyzed reactions due to lower toxicity.

  • Ethyl acetate is used for extraction to simplify purification.

Cost-Effective Reagents

  • EDCI/HOBt is more economical than palladium catalysts but requires rigorous drying .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with a piperidin-3-amine derivative under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) to form the sulfonamide intermediate .
  • N-methylation : Introducing the methyl group to the pyridine nitrogen using methyl iodide in the presence of a base like NaH in THF .
  • Trifluoromethylation : Installing the CF₃ group via cross-coupling reactions (e.g., using Pd catalysts and trifluoromethyl copper reagents) . Critical factors : Strict moisture control, inert atmospheres (N₂/Ar), and precise stoichiometry to avoid side reactions like over-alkylation .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 7.5–8.5 ppm for pyridine/imidazole aromatic signals) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .
  • HPLC : Purity ≥95% is required for biological assays, with retention time consistency across batches .

Q. What preliminary biological screening approaches are recommended to assess its activity?

Initial screens often include:

  • Kinase inhibition assays : Testing against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Cytotoxicity profiling : Using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
  • Solubility/logP measurements : To predict bioavailability (e.g., shake-flask method for logP, HPLC for solubility) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

Key strategies include:

  • Analog synthesis : Modifying the imidazole sulfonyl group (e.g., replacing methyl with ethyl or aryl groups) to probe steric/electronic effects .
  • Fragment-based drug design : Using X-ray crystallography or cryo-EM to map binding interactions with target proteins .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational modifications .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
  • Metabolic stability testing : Evaluate CYP450 interactions to rule out false negatives from rapid degradation .

Q. How can the compound’s target engagement be validated in cellular models?

Advanced methods include:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down/MS identification .
  • CRISPR knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .

Q. What strategies improve metabolic stability without compromising potency?

  • Isotere replacement : Substitute metabolically labile groups (e.g., replacing -OCH₃ with -CF₃) .
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance membrane permeability .
  • Deuterium incorporation : Replace hydrogen with deuterium at metabolic hot spots to slow CYP450-mediated oxidation .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility .
  • Salt formation : Convert the free base to a hydrochloride or citrate salt .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What analytical techniques quantify trace impurities in bulk batches?

  • LC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometry .
  • 1D/2D NMR : Identify structural isomers or residual solvents (e.g., DMSO) .
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N content within 0.4% of theoretical) .

Q. How to scale up synthesis while maintaining reproducibility?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • DoE optimization : Design of Experiments (DoE) to identify critical process parameters (temperature, catalyst loading) .
  • In-line PAT : Process analytical technology (e.g., FTIR probes) for real-time monitoring .

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